

Spectroscopic Characterization of 3-Amino-2-pyrazinecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-2-pyrazinecarboxylic acid

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This technical guide provides an in-depth overview of the spectroscopic data for **3-Amino-2-pyrazinecarboxylic acid**, a heterocyclic compound of interest in pharmaceutical and materials research. The following sections present its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, detailed experimental protocols for acquiring such data, and a generalized workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The spectroscopic data for **3-Amino-2-pyrazinecarboxylic acid** is crucial for its identification, purity assessment, and structural elucidation. The following tables summarize the key FTIR and NMR spectral data.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **3-Amino-2-pyrazinecarboxylic acid** reveals the characteristic vibrational modes of its functional groups. The data presented is a compilation of experimentally observed and theoretically calculated vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2975, 2875	O-H Stretching (Carboxylic Acid)	Broad
3193	C-H Stretching (Aromatic)	Medium
1548	NH ₂ Scissoring	Strong
-	C=O Stretching (Carboxylic Acid)	Strong
-	C=C, C=N Stretching (Ring)	Medium
1268, 1190	C-H In-plane Bending	Medium
1005	NH ₂ Rocking	Medium
968, 849	C-H Out-of-plane Bending	Strong

Note: Some peak positions are reported from theoretical calculations and may vary slightly from experimental values. The C=O and C=C/C=N stretching frequencies, while expected to be strong, were not explicitly assigned a numerical value in the referenced literature but are defining features of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.4	Doublet	1H	Pyrazine H
~7.9 - 8.1	Doublet	1H	Pyrazine H
~7.5 (broad)	Singlet	2H	-NH ₂
~11.0 - 13.0 (broad)	Singlet	1H	-COOH

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)	Assignment
~165 - 170	-COOH
~150 - 155	C-NH ₂
~140 - 145	C-COOH
~130 - 135	Pyrazine CH
~125 - 130	Pyrazine CH

Note: The assignments are based on typical chemical shifts for similar structures and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

The following are detailed methodologies for obtaining the FTIR and NMR spectra of **3-Amino-2-pyrazinecarboxylic acid**.

FTIR Spectroscopy Protocol

The FTIR spectra are typically acquired using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powder samples.

- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument equipped with a DuraSamplIR II ATR accessory is used.
- Sample Preparation: A small amount of the fine polycrystalline sample of **3-Amino-2-pyrazinecarboxylic acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide)[1].
- Data Acquisition:

- The spectrum is recorded in the region of 4000–400 cm^{-1} [2].
- A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.
- The sample is pressed against the crystal using a pressure clamp to ensure good contact.
- A sufficient number of scans (e.g., 32 or 64) are co-added to ensure a good signal-to-noise ratio at a resolution of 4 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. Baseline correction and ATR correction may be applied if necessary.

NMR Spectroscopy Protocol

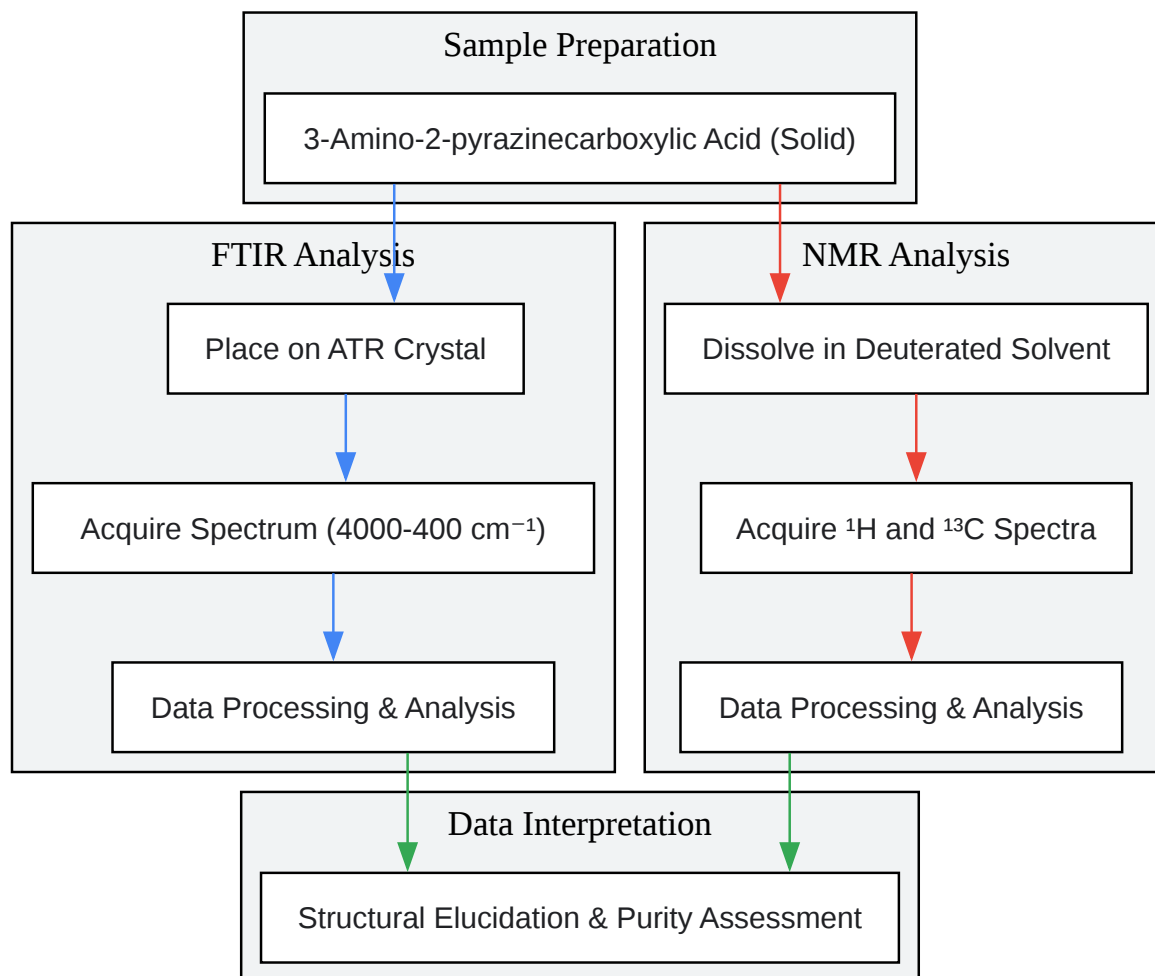
^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer.

- Instrumentation: A Bruker HC400 instrument operating at 400 MHz for ^1H and 100 MHz for ^{13}C , or a similar spectrometer, is used[2].
- Sample Preparation:
 - Approximately 5-10 mg of **3-Amino-2-pyrazinecarboxylic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in a standard 5 mm NMR tube.
 - A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition (^1H NMR):
 - The probe is tuned and the magnetic field is shimmed to optimize homogeneity.
 - A standard pulse sequence (e.g., zg30) is used.
 - Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

- Data Acquisition (^{13}C NMR):
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
 - Key acquisition parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected using appropriate NMR software. The chemical shifts are referenced to the TMS signal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of **3-Amino-2-pyrazinecarboxylic acid**.



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Caption: Workflow for Spectroscopic Analysis.

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